

Spectroscopic Profile of Benzenepropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **benzenepropanol** (also known as 3-phenyl-1-propanol), a versatile organic compound utilized in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical and spectroscopic data for **benzenepropanol** are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **benzenepropanol** are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.39 - 7.04	m	5H	Ar-H
3.63	t	2H	-CH ₂ -OH
2.67	t	2H	Ar-CH ₂ -
2.02	S	1H	-OH
1.87	р	2H	-CH2-CH2-CH2-

Solvent: CDCl3, Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
141.9	C-Ar (quaternary)
128.4	CH-Ar
128.3	CH-Ar
125.7	CH-Ar
62.1	-CH ₂ -OH
34.2	Ar-CH ₂ -
32.1	-CH2-CH2-CH2-

Solvent: CDCl₃, Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **benzenepropanol** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
3085, 3062, 3026	Medium	C-H stretch (aromatic)
2935, 2865	Medium	C-H stretch (aliphatic)
1604, 1496, 1454	Medium to Weak	C=C stretch (aromatic ring)
1058	Strong	C-O stretch (primary alcohol)
743, 698	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The major peaks in the electron ionization (EI) mass spectrum of **benzenepropanol** are detailed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
136	14.6 (M+)
118	61.8
117	79.6
105	15.4
104	7.0
103	14.7
92	44.4
91	100.0
79	18.3
78	19.6
77	26.9
65	25.7
39	21.6
31	12.4
27	13.6

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

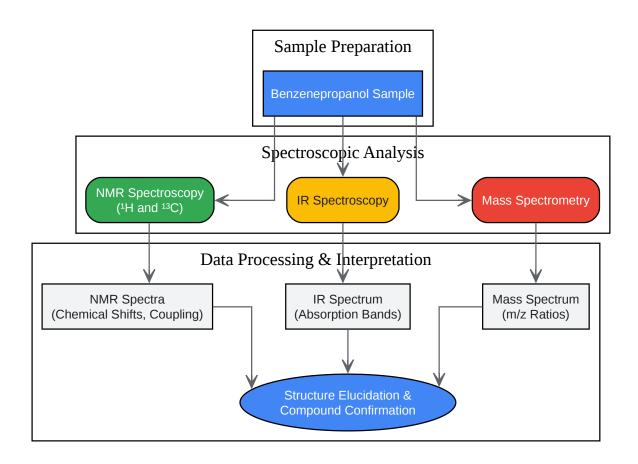
Sample Preparation: A solution of benzenepropanol is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 90 MHz NMR spectrometer.
- ¹H NMR Acquisition: For the proton NMR spectrum, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals.
- ¹³C NMR Acquisition: For the carbon-13 NMR spectrum, a proton-decoupled sequence is utilized to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

- Sample Preparation: As **benzenepropanol** is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)


- Sample Introduction: A small amount of **benzenepropanol** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Electron Ionization (EI) is employed, where the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process forms a molecular ion (M⁺) and various fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

• Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **benzenepropanol**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Benzenepropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170705#spectroscopic-data-nmr-ir-ms-for-benzenepropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com